molecular formula C20H23ClN2O3S B2876817 3-Chloro-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448051-87-3

3-Chloro-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2876817
CAS No.: 1448051-87-3
M. Wt: 406.93
InChI Key: JUXIQZXBAIMONS-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetically engineered small molecule that integrates a chloropyridyloxy motif with a tetrahydronaphthalene-sulfonyl piperidine group . This unique molecular architecture, featuring a sulfonamide linkage, is frequently employed in medicinal chemistry and chemical biology for the exploration of protein-protein interaction interfaces and allosteric regulatory sites. The tetrahydronaphthalene moiety provides a rigid, hydrophobic core that can mimic steric elements found in native biomolecules, while the sulfonyl-piperidine group offers a conformationally constrained vector for targeting specific enzyme subpockets. Researchers value this compound as a key chemical precursor or a potential pharmacophore for developing novel probes against a range of therapeutic targets, particularly in oncology and central nervous system disorders. Its primary research utility lies in hit-to-lead optimization campaigns and as a tool compound for validating new biological mechanisms in high-throughput screening assays.

Properties

IUPAC Name

3-chloro-2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c21-19-6-3-11-22-20(19)26-17-9-12-23(13-10-17)27(24,25)18-8-7-15-4-1-2-5-16(15)14-18/h3,6-8,11,14,17H,1-2,4-5,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXIQZXBAIMONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on various aspects such as antibacterial properties, enzyme inhibition, and potential therapeutic uses.

  • Molecular Formula: C16H21ClN2O3S
  • Molecular Weight: 364.87 g/mol
  • CAS Number: Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the piperidine and pyridine moieties, which are known for their diverse pharmacological effects.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing sulfonyl and piperidine groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition studies indicate that compounds similar to 3-Chloro-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can act as effective inhibitors of enzymes like acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest potent inhibition capabilities .

Study 1: Antibacterial Screening

A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity. The results indicated that several compounds exhibited strong inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with some achieving IC50 values below 10 µg/mL .

CompoundBacterial StrainIC50 (µg/mL)
Compound AE. coli5.0
Compound BPseudomonas aeruginosa8.0
Compound CSalmonella typhi12.0

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, a series of sulfonamide derivatives were tested for AChE inhibitory activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 µM .

CompoundEnzymeIC50 (µM)
Compound DAChE0.63
Compound EUrease1.20
Compound FAChE2.14

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial cell walls and disrupt cellular processes.
  • Enzyme Inhibition : The piperidine ring facilitates binding to the active sites of enzymes like AChE, leading to competitive inhibition.

Comparison with Similar Compounds

Structural Features

Core Heterocycle and Substituents
  • Target Compound: The pyridine core with a tetrahydronaphthalene-sulfonyl-piperidinyloxy group distinguishes it from simpler pyridine derivatives.
  • Analog 1 (): Compounds like 11d and 11f share the tetrahydronaphthalene moiety but incorporate fluorophenyl and thiazolidinone groups. These substituents may modulate electron-withdrawing effects and hydrogen-bonding interactions .
  • Analog 2 () : Derivatives such as "(R)-2-((4-chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine" replace tetrahydronaphthalene with dichlorophenyl, altering steric and electronic profiles .
  • Analog 3 () : The compound "3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride" substitutes tetrahydronaphthalene-sulfonyl with a trifluoromethyl group, increasing metabolic stability but reducing bulkiness .
Key Functional Groups
  • The sulfonyl group in the target compound enhances binding to enzymatic active sites (e.g., kinases) compared to esters or amides in analogs like 2 from .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₀H₂₂ClN₂O₃S Not reported Not reported Tetrahydronaphthalene-sulfonyl
11f () C₃₅H₃₁FN₄O₄S 260–262 73 4-Fluorophenyl, thiazolidinone
Q13 () C₃₀H₂₆ClN₅O₃ 259–261 66 Nitro, methyl, methoxy
BD288170 () C₁₂H₁₄ClF₃N₂O·HCl Not reported Not reported Trifluoromethyl, piperidinyloxy
  • Melting Points : Higher melting points (e.g., 260–262°C for 11f ) correlate with crystalline stability due to polar groups like sulfonyl or carbonyl .
  • Lipophilicity : The tetrahydronaphthalene group in the target compound likely increases logP compared to trifluoromethyl analogs, impacting bioavailability .

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